

Receptor Binding and Functional Profile of 4-AcO-EPT

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Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

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Table 1: Receptor Binding Profile (K_i, nM) [1] The inhibition constant (K_i) indicates binding affinity; a lower value signifies stronger binding.

Receptor	4-AcO-EPT K _i (nM)	Notes
5-HT1A	>10,000 [2]	Negligible affinity
5-HT1B	31–305 [3]	Moderate affinity
5-HT1D	19–36 [3]	Moderate to high affinity
5-HT1E	44–52 [3]	Moderate affinity
5-HT2A	6.0–340 [3]	Primary site of psychedelic action; wide affinity range
5-HT2B	4.6–410 [3]	Varies significantly by study
5-HT2C	10–141 [3]	Moderate affinity
5-HT5A	70–84 [3]	Lower affinity
5-HT6	57–72 [3]	Moderate affinity
5-HT7	3.5–72 [3]	High to moderate affinity

Table 2: Functional Activity at Key Receptors [4] EC50 is the half-maximal effective concentration; Emax is the maximal efficacy.

Receptor	Functional Assay (EC50, nM)	Notes
5-HT2A	24.0 nM (EC50) [4]	Agonist; significantly less potent than its metabolite 4-HO-EPT (EC50 = 4.24 nM)
5-HT1A	853 – >3,160 nM (EC50) [3]	Very weak partial agonist (Emax = 0.7%)

Experimental Protocols for Pharmacological Profiling

For researchers looking to replicate or extend these findings, here are summaries of key experimental methodologies derived from the literature.

1. Radioligand Competitive Binding Assay [1] [2] This protocol is used to determine the K_i values presented in Table 1.

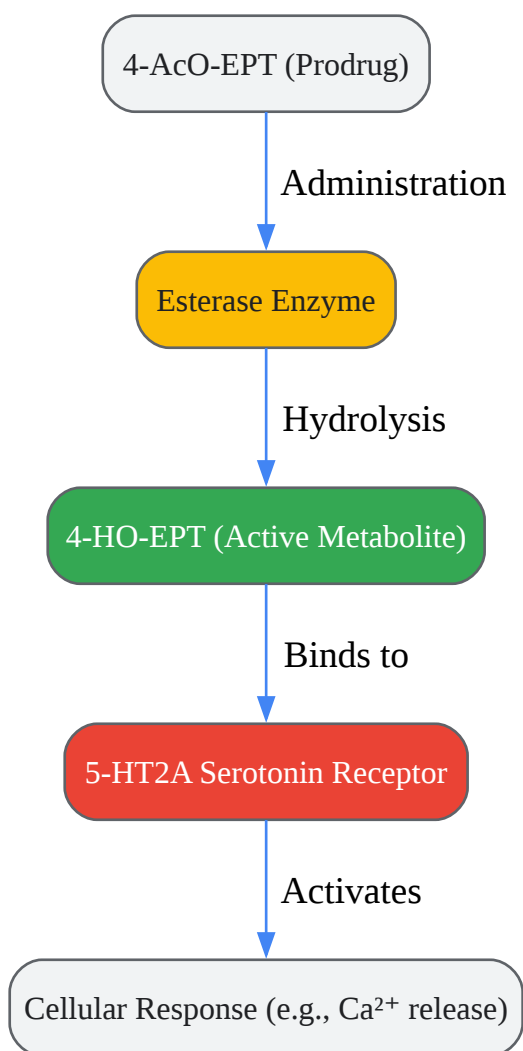
- **Purpose:** To measure a compound's affinity for various receptors.
- **Key Steps:**
 - **Membrane Preparation:** Use cell membranes expressing the human clone of the target receptor (e.g., 5-HT2A).
 - **Incubation:** Incubate the membrane preparation with a known concentration of a radiolabeled ligand (e.g., [^3H]Ketanserin for 5-HT2A) and varying concentrations of the test compound (4-AcO-EPT).
 - **Filtration and Measurement:** Filter the mixture to separate membrane-bound radioactivity from free radioactivity. Measure the bound radioligand using a scintillation counter.
 - **Data Analysis:** Determine the concentration of 4-AcO-EPT that displaces 50% of the specific binding of the radiolabeled ligand (IC50). Calculate the K_i value using the Cheng-Prusoff equation.

2. In Vitro Functional Assay for 5-HT2A Agonism [4] This protocol is used to determine functional EC50 values, as shown in Table 2.

- **Purpose:** To measure the ability of a compound to activate a receptor and initiate a downstream signaling event.
- **Key Steps:**
 - **Cell Line:** Use a cell line (e.g., HEK293) engineered to stably express the human 5-HT_{2A} receptor.
 - **Signal Detection:** Employ a fluorescent or luminescent assay to measure the accumulation of intracellular second messengers (e.g., inositol phosphates) or the mobilization of calcium (Ca²⁺ mobilization assay).
 - **Dose-Response:** Treat cells with a range of concentrations of 4-AcO-EPT, its active metabolite 4-HO-EPT (as a positive control), and a vehicle (as a negative control).
 - **Data Analysis:** Generate a dose-response curve from the signal data and calculate the EC₅₀ value, which represents the potency of the compound.

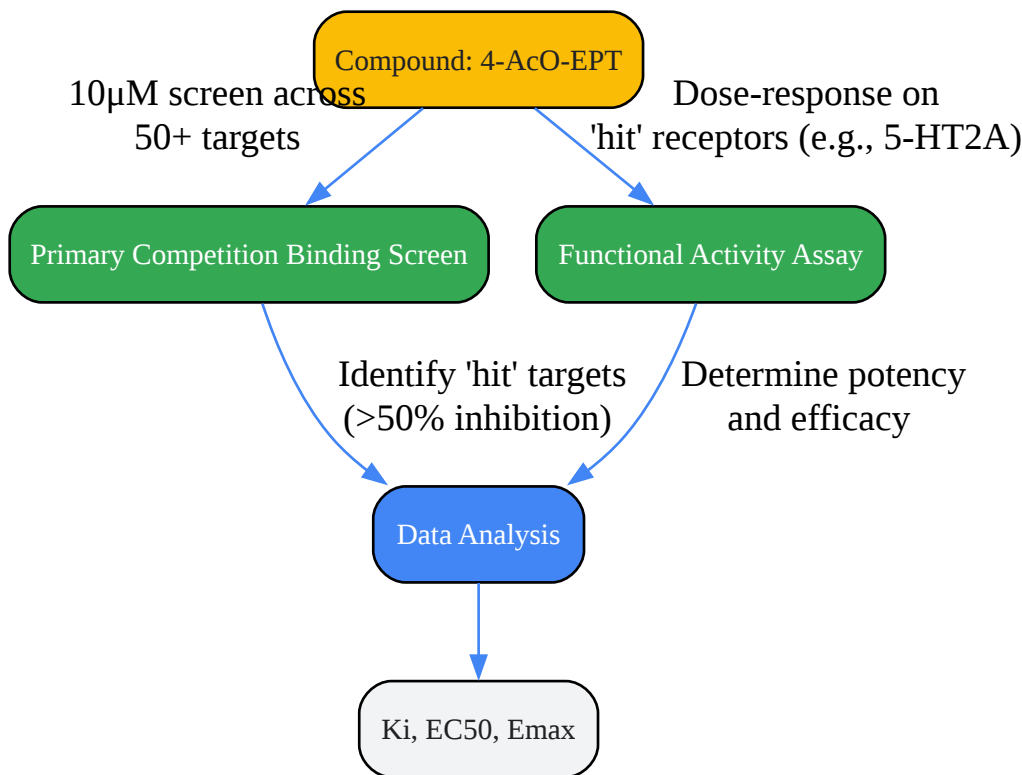
Mechanistic Pathways and Experimental Workflow

The following diagrams illustrate the established prodrug pathway of 4-AcO-EPT and a generalized workflow for its pharmacological characterization.



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Diagram 1: 4-AcO-EPT acts as a prodrug, metabolized to the active 4-HO-EPT which activates the 5-HT2A receptor. [4] [3]



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Diagram 2: Key steps for comprehensive pharmacological profiling of a novel compound. [1]

Key Research Implications

- **Prodrug Nature:** The significantly higher potency (lower EC50) of its metabolite, 4-HO-EPT, confirms that 4-AcO-EPT functions primarily as a prodrug [4]
- **Complex Polypharmacology:** The binding profile shows activity at numerous 5-HT receptors beyond 5-HT2A, suggesting a complex mechanism of action that may contribute to its overall subjective and therapeutic effects [3] [1]
- **Importance of Structural Confirmation:** Research highlights that the exact salt form of these compounds (e.g., fumarate vs. hydrofumarate) can be misassigned without techniques like single-crystal X-ray diffraction, which is critical for precise pharmacological characterization [4]

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To cite this document: Smolecule. [Receptor Binding and Functional Profile of 4-AcO-EPT].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b11217290#4-acetoxy-ept-serotonin-receptor-binding>]

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